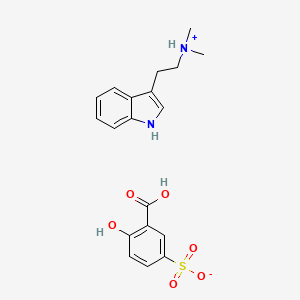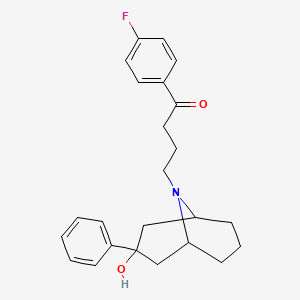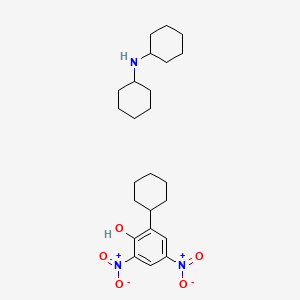
2-Cyclohexyl-4,6-dinitrophenol dicyclohexylamine salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexylcyclohexanamine: 2-cyclohexyl-4,6-dinitro-phenol is an organic compound with the molecular formula C24H37N3O5 and a molecular weight of 447.56768. It is known for its high toxicity and is used primarily in agricultural applications as a pesticide . The compound is a yellow crystalline solid with a strong bitter taste and is highly toxic .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of N-cyclohexylcyclohexanamine: 2-cyclohexyl-4,6-dinitro-phenol can be achieved through the reaction of cyclohexylmagnesium chloride with ammonia. The process involves the following steps:
Formation of Cyclohexylmagnesium Chloride: Cyclohexyl chloride reacts with magnesium in anhydrous ethanol to form cyclohexylmagnesium chloride.
Reaction with Ammonium Chloride: The cyclohexylmagnesium chloride is then reacted with ammonium chloride to produce N-cyclohexylcyclohexanamine.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process is carried out in controlled environments to ensure safety and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: N-cyclohexylcyclohexanamine: 2-cyclohexyl-4,6-dinitro-phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines are used under basic conditions.
Major Products:
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted phenols.
Applications De Recherche Scientifique
N-cyclohexylcyclohexanamine: 2-cyclohexyl-4,6-dinitro-phenol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on biological systems, particularly its toxicity and interaction with cellular components.
Medicine: Investigated for potential therapeutic applications, although its high toxicity limits its use.
Industry: Used in the production of pesticides and other agricultural chemicals
Mécanisme D'action
The mechanism of action of N-cyclohexylcyclohexanamine: 2-cyclohexyl-4,6-dinitro-phenol involves its interaction with cellular components, leading to disruption of cellular processes. The compound targets enzymes and proteins, inhibiting their function and leading to cell death. The nitro groups play a crucial role in its toxicity, as they can undergo redox reactions that generate reactive oxygen species, causing oxidative stress and damage to cellular structures .
Comparaison Avec Des Composés Similaires
2,4-Dinitrophenol: Another nitro phenol compound with similar toxic properties.
2,6-Dinitrophenol: Similar structure but different positioning of nitro groups.
Cyclohexylamine: A related amine compound without the nitro groups.
Uniqueness: N-cyclohexylcyclohexanamine: 2-cyclohexyl-4,6-dinitro-phenol is unique due to its combination of cyclohexyl and nitro groups, which confer specific chemical properties and high toxicity. Its structure allows for diverse chemical reactions and applications, particularly in agriculture as a pesticide .
Propriétés
Numéro CAS |
317-83-9 |
|---|---|
Formule moléculaire |
C24H37N3O5 |
Poids moléculaire |
447.6 g/mol |
Nom IUPAC |
N-cyclohexylcyclohexanamine;2-cyclohexyl-4,6-dinitrophenol |
InChI |
InChI=1S/C12H14N2O5.C12H23N/c15-12-10(8-4-2-1-3-5-8)6-9(13(16)17)7-11(12)14(18)19;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h6-8,15H,1-5H2;11-13H,1-10H2 |
Clé InChI |
MZEVGJJYKJDFQA-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O.C1CCC(CC1)NC2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


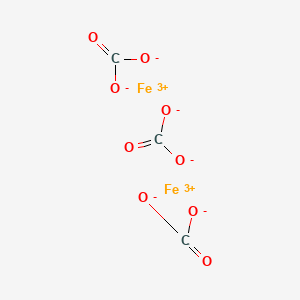
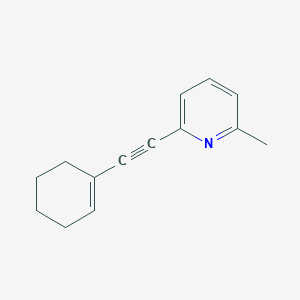

![2,9-Dihydroxypyrido[1,2-a]pyrimidin-4-one](/img/structure/B13742366.png)
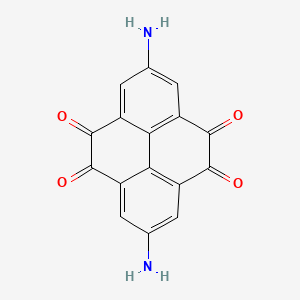
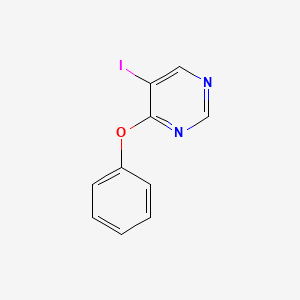
![9,10-Anthracenedione, 4,8-diamino-2-[4-(2-ethoxyethoxy)phenyl]-1,5-dihydroxy-](/img/structure/B13742377.png)


